molecular formula C21H13FN2O3 B3604455 3-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)benzamide CAS No. 5584-95-2

3-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)benzamide

Cat. No.: B3604455
CAS No.: 5584-95-2
M. Wt: 360.3 g/mol
InChI Key: AYSLVYZBAPLVTK-UHFFFAOYSA-N
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Description

3-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)benzamide is a benzamide derivative featuring a 1,3-dioxoisoindole moiety at the 3-position of the benzamide core and a 4-fluorophenyl group as the amide substituent. The compound’s synthesis likely involves coupling reactions between substituted benzoyl chlorides and amines, as seen in similar compounds (e.g., ).

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O3/c22-14-8-10-15(11-9-14)23-19(25)13-4-3-5-16(12-13)24-20(26)17-6-1-2-7-18(17)21(24)27/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSLVYZBAPLVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361391
Record name 3-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5584-95-2
Record name 3-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)benzamide typically involves the reaction of 4-fluoroaniline with phthalic anhydride to form the intermediate 4-fluoro-N-(1,3-dioxoisoindol-2-yl)benzamide. This intermediate is then further reacted with benzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

3-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its observed effects.

Comparison with Similar Compounds

Positional Isomers: Fluorophenyl Substitution Patterns

  • 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide (): Structure: Fluorine at the 4-position of the benzamide core (vs. 3-position in the target compound). Properties: Crystallizes in monoclinic space group $ P2_1/n $, with a three-dimensional hydrogen-bonded framework. Computational studies (DFT) align with experimental data, showing strong HOMO-LUMO energy gaps indicative of stability .

Substituent Variations: Heterocyclic and Alkyl Modifications

  • N-(4-Fluorophenyl)-3-(thiophen-2-ylcarbonylamino)benzamide (): Structure: Thiophene-2-carbonylamino group at the 3-position (vs. 1,3-dioxoisoindole). Activities: Demonstrates anticoagulant and antiplatelet effects in vitro and in vivo. Synthetic Route: Prepared via coupling of 3-aminobenzamide with thiophene-2-carbonyl chloride in dichloromethane .
  • 3-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide ():

    • Structure : Chlorine substituents on both benzamide and phenyl groups, with a butyl linker to the dioxoisoindole.
    • Properties : Increased lipophilicity due to chlorine and alkyl chain, likely influencing membrane permeability.
    • Key Difference : The extended alkyl chain may enhance solubility but reduce binding affinity compared to the target compound’s compact structure .

Pharmacological Analogues: Enzyme Inhibitors

  • N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide (): Structure: Fluorobenzamide linked to a pyrimidine-dione group. Key Difference: The pyrimidine-dione moiety introduces additional hydrogen-bonding sites, critical for enzyme inhibition.
  • SC211 (ChEMBL329228) ():

    • Structure : Piperazine-linked benzamide with a 4-chlorophenyl group.
    • Activities : High affinity for dopamine D4 receptors (D4R), suggesting CNS applications.
    • Key Difference : The piperazine ring enhances solubility and bioavailability, a feature absent in the target compound .

Structural and Activity Comparison Table

Compound Name Core Structure Modifications Biological Activities Synthetic Route Highlights Reference
3-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)benzamide 3-dioxoisoindole, 4-fluorophenyl Data limited Likely via benzamide coupling Target
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide 4-fluoro substitution Anti-inflammatory, anticancer Reaction of 4-fluorobenzohydrazide
N-(4-Fluorophenyl)-3-(thiophen-2-yl)benzamide Thiophene-2-carbonylamino group Anticoagulant, antiplatelet Coupling with thiophene carbonyl chloride
SC211 (ChEMBL329228) Piperazine, 4-chlorophenyl Dopamine D4R selectivity Piperazine-benzamide synthesis
3-Chloro-N-(4-chlorophenyl)-[...]benzamide Chlorine substituents, butyl linker Data limited Multi-step alkylation and coupling

Key Research Findings

  • Positional Isomerism : Fluorine placement (3- vs. 4-) significantly impacts electronic properties and crystal packing, as shown in ’s X-ray diffraction data .
  • Heterocyclic Substituents : Dioxoisoindole moieties enhance rigidity and π-π stacking, whereas thiophene groups introduce conformational flexibility .
  • Pharmacological Potential: Fluorophenyl benzamides are privileged scaffolds in drug discovery, with demonstrated activities across multiple target classes (e.g., enzymes, GPCRs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)benzamide
Reactant of Route 2
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3-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)benzamide

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